molecular formula C18H22N4O4S B2711353 N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 2034573-85-6

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B2711353
CAS No.: 2034573-85-6
M. Wt: 390.46
InChI Key: OMSPZHVYWHBSEI-UHFFFAOYSA-N
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Description

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a chemical compound with a variety of applications in scientific research. Its unique structure, which includes both pyrimidine and sulfonyl functional groups, contributes to its versatility and effectiveness in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative and the sulfonyl chloride intermediate. These are then reacted under controlled conditions to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound may vary, they generally involve optimization of the laboratory-scale synthesis procedures to larger scale. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide undergoes various reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions, typically yielding sulfonate or sulfoxide derivatives.

  • Reduction: It can also be reduced, particularly at the sulfonyl group, resulting in corresponding sulfide compounds.

  • Substitution: The compound can undergo nucleophilic substitution, especially at the pyrimidine ring, which allows for the modification of its structure and properties.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The specific conditions, such as temperature and pH, are adjusted based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary but may include sulfonate derivatives, sulfide derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is studied for its potential effects on various biological pathways and processes.

  • Medicine: Researchers explore its potential therapeutic effects, particularly in the context of diseases where the sulfonyl or pyrimidine moieties play a crucial role.

  • Industry: It serves as a precursor or additive in the manufacturing of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate certain biological pathways. The presence of the sulfonyl group is particularly important for its activity, as it can interact with proteins and other biomolecules.

Comparison with Similar Compounds

Comparing N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide with other similar compounds highlights its unique characteristics:

  • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: This compound lacks the pyrimidine and sulfonyl groups, making it less versatile in some biological applications.

  • N-[4-(methylsulfonyl)phenyl]-2-methylpyrimidin-5-amine: While it contains a sulfonyl and pyrimidine group, it differs in the overall structure, affecting its reactivity and applications.

These comparisons show that this compound offers a unique combination of functional groups, making it particularly valuable for a range of scientific and industrial applications.

Properties

IUPAC Name

N-[3-methyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-10-15(21-14(3)23)4-5-17(12)27(24,25)22-9-7-16(11-22)26-18-6-8-19-13(2)20-18/h4-6,8,10,16H,7,9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPZHVYWHBSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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